N-スクシンイミジル-L-アラニル-L-アラニル-L-プロリル-L-リジン-p-ニトロアニリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

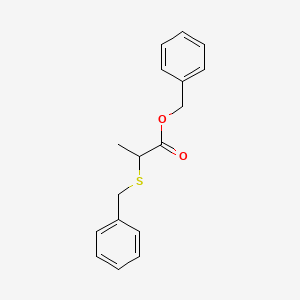

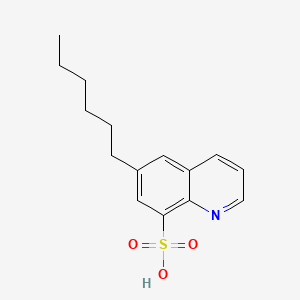

Suc-Ala-Ala-Pro-Lys-pNA is a peptide substrate that is readily soluble, specific, and sensitive . It has been used as a substrate for various enzymes such as chymotrypsin, human pancreatic elastase, cathepsin G, and chymase .

Molecular Structure Analysis

The molecular formula of Suc-Ala-Ala-Pro-Lys-pNA is C30H36N6O9 . The exact molecular structure was not found in the search results.Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . The substrate is used in enzyme assays, with Sigma using the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5 .Physical and Chemical Properties Analysis

Suc-Ala-Ala-Pro-Lys-pNA is a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学的研究の応用

トリプシン活性アッセイ

生体内でのサブチラーゼ活性測定

エラスターゼ活性アッセイ

作用機序

Target of Action

Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .

Mode of Action

The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein digestion pathway .

Result of Action

The primary result of the action of Suc-Ala-Ala-Pro-Lys-pNA is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes Suc-Ala-Ala-Pro-Lys-pNA a valuable tool for studying trypsin function and protein digestion.

Action Environment

The action, efficacy, and stability of Suc-Ala-Ala-Pro-Lys-pNA can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .

Safety and Hazards

生化学分析

Biochemical Properties

Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Lys-pNA involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Lys-pNA can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5

Metabolic Pathways

Suc-Ala-Ala-Pro-Lys-pNA is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJMHLJNHUFHI-USNOLKROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)